(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1228551-96-9
VCID: VC11672235
InChI: InChI=1S/C22H24BrN3O2/c1-22(2,3)28-21(27)26-10-4-5-19(26)20-24-13-18(25-20)16-7-6-15-12-17(23)9-8-14(15)11-16/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,24,25)/t19-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br
Molecular Formula: C22H24BrN3O2
Molecular Weight: 442.3 g/mol

(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1228551-96-9

Cat. No.: VC11672235

Molecular Formula: C22H24BrN3O2

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-(5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate - 1228551-96-9

Specification

CAS No. 1228551-96-9
Molecular Formula C22H24BrN3O2
Molecular Weight 442.3 g/mol
IUPAC Name tert-butyl (2S)-2-[5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C22H24BrN3O2/c1-22(2,3)28-21(27)26-10-4-5-19(26)20-24-13-18(25-20)16-7-6-15-12-17(23)9-8-14(15)11-16/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,24,25)/t19-/m0/s1
Standard InChI Key YRKPXLLHPXXZJJ-IBGZPJMESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br
SMILES CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl (2S)-2-[5-(6-bromonaphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate . Its molecular formula, C₂₂H₂₄BrN₃O₂, reflects a molecular weight of 442.3 g/mol . The stereochemistry at the pyrrolidine ring’s second carbon is specified as (S), critical for its biological interactions and synthetic pathways.

Structural Elucidation

The compound’s structure integrates three key moieties:

  • A 6-bromonaphthalen-2-yl group, providing aromaticity and sites for electrophilic substitution.

  • A 1H-imidazol-2-yl group, contributing to hydrogen bonding and metal coordination.

  • An (S)-configured pyrrolidine-1-carboxylate protected by a tert-butyloxycarbonyl (Boc) group, enhancing solubility and stability .

The SMILES notation (CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)C=C(C=C4)Br) and InChIKey (YRKPXLLHPXXZJJ-IBGZPJMESA-N) unambiguously define its connectivity and stereochemistry, enabling precise database searches and computational modeling.

Synthesis and Reactivity

Synthetic Pathways

While explicit details of its synthesis are proprietary, analogous compounds suggest a multi-step approach:

  • Bromination: Introduction of bromine at the 6-position of naphthalene via electrophilic substitution.

  • Imidazole Formation: Condensation of an α-diketone with ammonia or aldehydes to construct the imidazole ring.

  • Pyrrolidine Coupling: Stereoselective coupling of the imidazole to a Boc-protected pyrrolidine using Mitsunobu or Ullmann-type reactions.

A hypothetical route might involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the bromonaphthalene to the imidazole-pyrrolidine core, though this remains speculative without explicit literature.

Reactivity and Functionalization

The bromine atom at the naphthalene’s 6-position serves as a handle for further functionalization, enabling:

  • Cross-coupling reactions (e.g., with boronic acids in Suzuki couplings).

  • Nucleophilic aromatic substitution under catalytic conditions.
    The Boc group on pyrrolidine is acid-labile, permitting deprotection under mild acidic conditions (e.g., HCl/dioxane) to yield a free amine for subsequent derivatization .

Physicochemical Properties

Physical State and Stability

The compound is typically supplied as a white crystalline powder with a purity ≥95% . It is hygroscopic, necessitating storage in airtight containers at 2–8°C to prevent degradation . Key stability concerns include:

  • Photodegradation: Susceptibility to UV light due to the naphthalene chromophore.

  • Hydrolysis: Potential Boc group cleavage under prolonged exposure to moisture .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and small-molecule inhibitors . Its bromonaphthalene moiety is leveraged in:

  • Kinase inhibitor development: Bromine’s electron-withdrawing effects modulate binding affinity to ATP pockets.

  • PROTACs (Proteolysis-Targeting Chimeras): The imidazole ring facilitates E3 ligase recruitment .

Case Study: Anticancer Agents

In a 2023 study (disclosed in supplier documentation), derivatives of this compound exhibited IC₅₀ values <100 nM against breast cancer cell lines (MCF-7, MDA-MB-231) . The (S)-stereochemistry was critical for target engagement, with the (R)-enantiomer showing 10-fold reduced potency .

SupplierPurityPackagingPrice Range (USD/g)
Huarong Pharm ≥98%1–5 kg aluminum250–400
VulcanChem≥95%10–100 g glass300–500
Weeibio ≥95%50–500 mg vial350–600

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